Yasunori Okada,
Tatsuya Mukae,
Kotaro Okajima,
Miyoko Taira,
Mari Fujita,
Hidetoshi Yamada
PMID: 17358075
DOI:
10.1021/ol070427b
Abstract
[reaction: see text] Ethyl 1-thio-2,3,4,6-tetrakis-O-triisopropylsilyl-beta-d-glucopyranoside, ethyl 6-O-benzyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside, and ethyl 6-O-pivaloyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside induced highly beta-selective O-glucosidations. Among them, the 6-O-pivaloylated substrate provided the best selectivity up to alpha/beta = 3:97 with cyclohexylmethanol, and the substrate was used for glucosidations with secondary and tertiary alcohols in a highly beta-selective manner. The selectivity would be caused by the twist-boat conformation of the pyranose; this is the first beta-selective O-glucosidation based on conformational control of the pyranose ring.
A M Api,
D Belsito,
S Bhatia,
M Bruze,
G A Burton Jr,
J Buschmann,
P Calow,
M L Dagli,
W Dekant,
A D Fryer,
L Kromidas,
S La Cava,
A Lapczynski,
D C Liebler,
D O'Brien,
R Parakhia,
T M Penning,
V T Politano,
G Ritacco,
D Salvito,
T W Schultz,
J Shen,
I G Sipes,
B Wall,
D K Wilcox
PMID: 27751857
DOI:
10.1016/j.fct.2016.10.009
Abstract
Jonas Altnöder,
Sönke Oswald,
Martin A Suhm
PMID: 24758292
DOI:
10.1021/jp501763b
Abstract
The monomers and hydrogen-bonded dimers of benzyl alcohol, cyclohexylmethanol, and 2-methyl-1-propanol are investigated by jet-FTIR spectroscopy, complemented by Raman spectra and quantum chemical calulations, including CCSD(T) corrections. A large variety of London dispersion effects from the interacting carbon cycles is revealed, sometimes adding to and sometimes competing with the alcoholic hydrogen bonds. Conformational (in-)flexibility provides the key for understanding these effects, and this requires accurate predictions of monomer conformational preferences, which are shown to be subtly at variance with experiment even for some triple-ζ MP2 calculations. In some observed dimers, cooperative OH···OH···π patterns are sacrificed to optimize σ-π dispersion interactions. In other competitive dimers, dispersion interactions are far from maximized, because that would imply a substantial weakening of the hydrogen bond. In the series from methanol dimer to 1-indanol dimer, which this contribution bridges, B3LYP-D3 appears to switch from an overestimation to a slight underestimation of cohesion, but overall it provides a very useful modeling tool for vibrational spectra of systems affected by both hydrogen bonds and London dispersion.
A M Api,
F Belmonte,
D Belsito,
S Biserta,
D Botelho,
M Bruze,
G A Burton Jr,
J Buschmann,
M A Cancellieri,
M L Dagli,
M Date,
W Dekant,
C Deodhar,
A D Fryer,
S Gadhia,
L Jones,
K Joshi,
A Lapczynski,
M Lavelle,
D C Liebler,
M Na,
D O'Brien,
A Patel,
T M Penning,
G Ritacco,
F Rodriguez-Ropero,
J Romine,
N Sadekar,
D Salvito,
T W Schultz,
F Siddiqi,
I G Sipes,
G Sullivan,
Y Thakkar,
Y Tokura,
S Tsang
PMID: 31786351
DOI:
10.1016/j.fct.2019.111001
Abstract
T H ELLIOTT,
R C TAO,
R T WILLIAMS
PMID: 14333568
DOI:
10.1042/bj0950059
Abstract
1. The seven isomeric optically inactive forms of methylcyclohexanol (i.e. 1-, and cis- and trans-2-, -3- and -4-) are excreted by rabbits mainly as glucuronides of the thermodynamically more stable forms of the alcohols. The eighth isomer, cyclohexylmethanol, however, undergoes aromatization in vivo, giving rise to benzoic acid and hippuric acid. The (+/-)-2-, (+/--3- and 4-methylcyclohexanones are reduced in the rabbit and excreted mainly as the glucuronides of the thermodynamically more stable forms of the corresponding methylcyclohexanols. 2. Racemic cis- and trans-2-methylcyclohexanol and 2-methylcyclohexanone are all excreted as conjugated trans-2-methylcyclohexanol. However, when the (+/-)-cis-alcohol or the (+/-)-ketone is fed, (+)-trans-2-methylcyclohexanol is excreted, whereas when the (+/-)-trans-alcohol is fed it is excreted as the (+/-)-trans-alcohol. 3. Racemic cis- and trans-3-methylcyclohexanol and 3-methylcyclohexanone are all excreted as conjugated racemic cis-3-methylcyclohexanol. cis- and trans-4-Methylcyclohexanol and 4-methylcyclohexanone are all excreted as conjugated trans-4-methylcyclohexanol. 4. The metabolic differences between the various methylcyclohexanols are explicable in terms of their conformations and of Vennesland's (1958) hypothesis of the role of NADH in dehydrogenation reactions.
Jiaqi Lan,
Man Hu,
Ce Gao,
Akram Alshawabkeh,
April Z Gu
PMID: 25961958
DOI:
10.1021/acs.est.5b00371
Abstract
The large-scale chemical spill on January 9, 2014 from coal processing and cleaning storage tanks of Freedom Industries in Charleston affected the drinking water supply to 300,000 people in Charleston, West Virginia metropolitan, while the short-term and long-term health impacts remain largely unknown and need to be assessed and monitored. There is a lack of publically available toxicological information for the main contaminant 4-methyl-1-cyclohexanemethanol (4-MCHM). Particularly, little is known about 4-MCHM metabolites and their toxicity. This study reports timely and original results of the mechanistic toxicity assessment of 4-MCHM and its metabolites via a newly developed quantitative toxicogenomics approach, employing proteomics analysis in yeast cells and transcriptional analysis in human cells. These results suggested that, although 4-MCHM is considered only moderately toxic based on the previous limited acute toxicity evaluation, 4-MCHM metabolites were likely more toxic than 4-MCHM in both yeast and human cells, with different toxicity profiles and potential mechanisms. In the yeast library, 4-MCHM mainly induced chemical stress related to transmembrane transport and transporter activity, while 4-MCHM metabolites of S9 mainly induced oxidative stress related to antioxidant activity and oxidoreductase activity. With human A549 cells, 4-MCHM mainly induced DNA damage-related biomarkers, which indicates that 4-MCHM is related to genotoxicity due to its DNA damage effect on human cells and therefore warrants further chronic carcinogenesis evaluation.